molecular formula C23H23F3N4O5S2 B2715360 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351596-85-4

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2715360
CAS No.: 1351596-85-4
M. Wt: 556.58
InChI Key: WCIHDCLYPPAVRH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a thiophene-thiazole hybrid structure and an acetamide group bearing a trifluoromethylphenyl moiety. The oxalate salt enhances solubility, a critical factor for bioavailability. Its design integrates heterocyclic motifs (thiophene, thiazole) and electron-withdrawing groups (trifluoromethyl), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation or cancer .

Properties

IUPAC Name

oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS2.C2H2O4/c22-21(23,24)15-4-1-2-5-16(15)25-19(29)12-27-7-9-28(10-8-27)13-20-26-17(14-31-20)18-6-3-11-30-18;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIHDCLYPPAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule notable for its intricate structure, which includes a thiazole ring, thiophene ring, and piperazine moiety. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 530.6 g/mol. Its structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the context of cancer therapy. The unique combination of heterocyclic rings in its structure is believed to enhance its efficacy against certain cancer cell lines.

Research suggests that this compound may influence several signaling pathways involved in apoptosis and cell proliferation. It is hypothesized that the compound interacts with specific receptors or enzymes linked to disease pathways, although further studies are necessary to elucidate these interactions fully.

In Vitro Studies

Several in vitro studies have been conducted to assess the anticancer activity of this compound. For instance:

  • Cell Line Testing : The compound has shown promising results against various cancer cell lines, indicating potential cytotoxic effects.
    • HCT-116 Colon Carcinoma : IC₅₀ values suggest moderate to high activity.
    • T47D Human Breast Cancer : Demonstrated significant inhibition at specific concentrations.
Cell LineIC₅₀ Value (µM)Activity Level
HCT-1166.2Moderate
T47D27.3Significant

Binding Affinity Studies

Binding affinity studies have indicated that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent. These studies are essential for understanding the compound's mechanism of action and optimizing its structure for improved efficacy.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other biologically active molecules. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Features
2-AminothiazoleC₇H₈N₂SSimple thiazole derivative
Thiophene-2-carboxylic acidC₈H₇O₂SContains a carboxylic acid functional group
1-BenzylpiperazineC₁₁H₁₄N₂A piperazine derivative without heterocycles
N-MethylpiperazineC₇H₁₄N₂A simple piperazine derivative

The integration of thiazole, thiophene, and piperazine in the target compound distinguishes it from simpler analogs, potentially conferring unique biological activities and properties.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Applications : A study published in Pharmacology Research demonstrated that derivatives similar to this compound exhibited significant anticancer properties through modulation of apoptotic pathways.
  • Antimicrobial Activity : Another investigation indicated possible antimicrobial effects against various pathogens, suggesting broader applications beyond oncology.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazole-Triazole Hybrids (): Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) replace the thiophene-thiazole moiety with triazole-benzodiazole systems. These analogs exhibit varied binding poses in docking studies, with bromophenyl (9c) showing enhanced hydrophobic interactions compared to methoxy or methyl substituents .

Piperazine vs. Piperidine Linkers ():
Compounds 6–10 in utilize a 4-hydroxypiperidine linker instead of piperazine. Piperazine derivatives (e.g., : 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide) generally exhibit higher metabolic stability due to reduced ring strain and improved solubility from the tertiary amine .

Substituent Effects on Activity

Trifluoromethyl vs. Halogen/Methoxy Groups:
The target compound’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to analogs like 9b (4-fluorophenyl) or 9e (4-methoxyphenyl). This difference may improve membrane permeability and target binding, as seen in COX-2 inhibitors () where fluorophenyl groups optimize steric and electronic interactions .

Thiophene-Thiazole vs. Imidazole-Thiazole Systems (): Compound 9 in (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) replaces the thiophene with an imidazole ring.

Pharmacological and Physicochemical Data Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Activity
Target Compound Thiophene-thiazole-piperazine 2-(Trifluoromethyl)phenyl N/A Hypothesized COX/kinase inhibition
9c () Triazole-benzodiazole 4-Bromophenyl 198–200 Enhanced hydrophobic binding
2-(4-Fluorophenyl)-... () Dihydroimidazo-thiazole 4-Fluorophenyl N/A Structural rigidity for receptor fit
STK149614 () Piperazine-benzothiazole 4-Methoxyphenyl N/A Improved solubility

Key Research Findings

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely confers superior metabolic stability and binding affinity compared to methoxy or halogenated analogs (e.g., 9b, 9e) .
  • Heterocyclic Flexibility: Thiophene-thiazole systems (target) may offer better π-π stacking than imidazole-thiazole () or triazole-based () systems, critical for enzyme inhibition .
  • Linker Impact: Piperazine linkers (target, ) enhance solubility and synthetic accessibility relative to piperidine (), which requires additional hydroxylation steps .

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